molecular formula C8H6N4 B1266769 2-amino-1H-benzo[d]imidazole-5-carbonitrile CAS No. 63655-40-3

2-amino-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1266769
CAS RN: 63655-40-3
M. Wt: 158.16 g/mol
InChI Key: PNMKRBOIMTZVLQ-UHFFFAOYSA-N
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Description

“2-amino-1H-benzo[d]imidazole-5-carbonitrile” is a chemical compound with the molecular formula C8H6N4 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of “2-amino-1H-benzo[d]imidazole-5-carbonitrile” is characterized by a benzimidazole ring, which is a fused benzene and imidazole ring, with an amino group at the 2-position and a carbonitrile group at the 5-position . The InChI key for this compound is PNMKRBOIMTZVLQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“2-amino-1H-benzo[d]imidazole-5-carbonitrile” can participate in various chemical reactions. Its reactivity is primarily due to the presence of the amino and carbonitrile groups, which can act as nucleophiles or electrophiles, respectively . Detailed information about specific reactions involving this compound can be found in the scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-1H-benzo[d]imidazole-5-carbonitrile” include its molecular weight (158.16 g/mol), its InChI code, and its InChI key . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Safety and Hazards

“2-amino-1H-benzo[d]imidazole-5-carbonitrile” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, may cause skin or eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and seeking medical attention if feeling unwell .

properties

IUPAC Name

2-amino-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMKRBOIMTZVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213026
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1H-benzo[d]imidazole-5-carbonitrile

CAS RN

63655-40-3
Record name 2-Amino-1H-benzimidazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63655-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063655403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1H-1,3-benzodiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3,4-diaminobenzonitrile (400 mg) in CH3OH (4 ml) was added BrCN (477 mg), followed by stirring at 20° C. for 14 hours. To the reaction mixture was added a 1M aqueous NaOH solution (0.117 ml), followed by concentration. To the residue was added chloroform:CH3OH=10:1 (10 ml), and the resulting insolubles were removed by filtration. The filtrate was concentrated, and the obtained residue was purified by silica gel column chromatography to obtain 2-amino-1H-benzimidazole-6-carbonitrile (311 mg) as pale orange color powders.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
477 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.117 mL
Type
reactant
Reaction Step Three

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